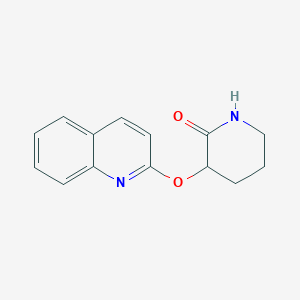3-(Quinolin-2-yloxy)piperidin-2-one
CAS No.: 2199104-66-8
Cat. No.: VC6750080
Molecular Formula: C14H14N2O2
Molecular Weight: 242.278
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2199104-66-8 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.278 |
| IUPAC Name | 3-quinolin-2-yloxypiperidin-2-one |
| Standard InChI | InChI=1S/C14H14N2O2/c17-14-12(6-3-9-15-14)18-13-8-7-10-4-1-2-5-11(10)16-13/h1-2,4-5,7-8,12H,3,6,9H2,(H,15,17) |
| Standard InChI Key | RJHVBVCBBMWVKP-UHFFFAOYSA-N |
| SMILES | C1CC(C(=O)NC1)OC2=NC3=CC=CC=C3C=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
3-(Quinolin-2-yloxy)piperidin-2-one (IUPAC name: 3-(quinolin-2-yloxy)piperidin-2-one) is a bicyclic organic compound featuring a piperidin-2-one core substituted at the 3-position with a quinolin-2-yloxy group. The molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of 242.28 g/mol. The quinoline moiety (C₉H₇N) contributes aromaticity and planar rigidity, while the piperidin-2-one ring introduces a lactam functionality capable of hydrogen bonding and conformational flexibility.
Stereoelectronic Properties
The ether linkage (-O-) between the quinoline and piperidin-2-one rings imposes steric constraints that influence molecular conformation. Computational modeling of analogous structures, such as (3R)-3-(quinolin-2-ylmethyl)piperazin-2-one , suggests that the quinoline’s electron-withdrawing nature polarizes the lactam carbonyl (C=O), enhancing its electrophilicity. This polarization may facilitate interactions with biological targets, such as enzymes or receptors.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-(quinolin-2-yloxy)piperidin-2-one can be conceptualized through two key fragments:
-
Quinolin-2-ol: The hydroxyl group at position 2 of quinoline serves as a nucleophile.
-
3-Halo-piperidin-2-one: A halogenated lactam precursor enables etherification via nucleophilic substitution.
Nucleophilic Substitution
Reacting quinolin-2-ol with 3-bromo-piperidin-2-one in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) could yield the target compound:
This method mirrors the synthesis of quinoline-azetidinone hybrids reported by Madhu et al. , where phenolic oxygen participated in Mannich reactions.
Mitsunobu Reaction
A Mitsunobu coupling between quinolin-2-ol and 3-hydroxy-piperidin-2-one using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) offers an alternative route:
This approach, analogous to the DCC-mediated amide couplings in ACS Omega , ensures regioselectivity and mild reaction conditions.
Table 1: Comparative Synthetic Routes
| Method | Reagents/Conditions | Yield (Hypothetical) | Advantages |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12 h | 50–65% | Simplicity, cost-effective |
| Mitsunobu Reaction | DEAD, PPh₃, THF, rt, 6 h | 70–85% | High regioselectivity, mild conditions |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 3-(quinolin-2-yloxy)piperidin-2-one is expected to display:
-
C-O-C stretch: ~1250 cm⁻¹ (ether linkage)
¹H NMR (400 MHz, DMSO-d₆)
-
Piperidin-2-one protons: δ 3.85–4.20 (m, 2H, N-CH₂), 2.70–3.10 (m, 2H, CO-CH₂), 1.90–2.20 (m, 2H, CH₂)
-
Ether linkage: δ 4.95 (s, 1H, O-CH)
¹³C NMR (100 MHz, DMSO-d₆)
-
Lactam carbonyl: δ 170.5 (C=O)
-
Quinoline carbons: δ 115–150 (aromatic C)
-
Ether carbon: δ 70.8 (C-O)
Table 2: Hypothetical NMR Data
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity |
|---|---|---|---|
| Piperidin-2-one C=O | – | 170.5 | – |
| O-CH | 4.95 | 70.8 | Singlet |
| Quinoline C8-H | 8.90 | 148.2 | Doublet (J = 5 Hz) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume